molecular formula C25H23N3O3 B296565 3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone

3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone

Cat. No. B296565
M. Wt: 413.5 g/mol
InChI Key: QBICNIRJSNOFSF-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone class of compounds. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its anticancer and antitumor effects by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone has been shown to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory properties. It has also been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to elucidate its mechanism of action in order to optimize its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone involves the reaction of 4-methoxybenzaldehyde and 4-methylphenol with ethyl cyanoacetate to form ethyl 2-(4-methoxyphenyl)-3-oxobut-2-enoate. This intermediate is then reacted with 2-(4-methylphenoxy)acetaldehyde to form the final product.

Scientific Research Applications

3-{[1-(4-methoxyphenyl)ethylidene]amino}-2-[(4-methylphenoxy)methyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a neuroprotective agent.

properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-[(4-methylphenoxy)methyl]quinazolin-4-one

InChI

InChI=1S/C25H23N3O3/c1-17-8-12-21(13-9-17)31-16-24-26-23-7-5-4-6-22(23)25(29)28(24)27-18(2)19-10-14-20(30-3)15-11-19/h4-15H,16H2,1-3H3/b27-18+

InChI Key

QBICNIRJSNOFSF-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C(\C)/C4=CC=C(C=C4)OC

SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=C(C)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=C(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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